5-Chloro-2-(2,2-diphenylhydrazino)-4-(phenylsulfonyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2,2-diphenylhydrazino)-4-(phenylsulfonyl)-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloro group, a diphenylhydrazino group, and a phenylsulfonyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,2-diphenylhydrazino)-4-(phenylsulfonyl)-1,3-thiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 2,2-Diphenylhydrazine: This intermediate can be synthesized by the reduction of benzophenone hydrazone using a suitable reducing agent such as sodium borohydride.
Formation of 2-(2,2-Diphenylhydrazino)-1,3-thiazole: This step involves the reaction of 2,2-diphenylhydrazine with a thioamide compound under acidic conditions to form the thiazole ring.
Sulfonylation: Finally, the phenylsulfonyl group is introduced by reacting the chlorinated thiazole with a sulfonyl chloride compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(2,2-diphenylhydrazino)-4-(phenylsulfonyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the thiazole ring, resulting in the formation of different reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(2,2-diphenylhydrazino)-4-(phenylsulfonyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, diphenylhydrazino, and phenylsulfonyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Chloro-2,2-diphenyl-2’-methylacetanilide: This compound shares the chloro and diphenyl groups but differs in the overall structure and functional groups.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents can be compared in terms of their chemical reactivity and applications.
Uniqueness
5-Chloro-2-(2,2-diphenylhydrazino)-4-(phenylsulfonyl)-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C21H16ClN3O2S2 |
---|---|
Molekulargewicht |
442.0 g/mol |
IUPAC-Name |
2-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-1,1-diphenylhydrazine |
InChI |
InChI=1S/C21H16ClN3O2S2/c22-19-20(29(26,27)18-14-8-3-9-15-18)23-21(28-19)24-25(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H,(H,23,24) |
InChI-Schlüssel |
OZZOOQTZILXDAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.